Ncoa4-9A
Description
Structure
3D Structure
Properties
Molecular Formula |
C27H28FN5 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
6-fluoro-2-[3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]phenyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C27H28FN5/c1-31-11-13-32(14-12-31)24-7-8-25-26(17-24)30-27(29-25)20-3-2-4-23(16-20)33-10-9-19-15-22(28)6-5-21(19)18-33/h2-8,15-17H,9-14,18H2,1H3,(H,29,30) |
InChI Key |
QRWMLNIGTNIHCJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC(=CC=C4)N5CCC6=C(C5)C=CC(=C6)F |
Origin of Product |
United States |
Discovery and Identification of Ncoa4 9a Compound 9a As a Molecular Probe
High-Throughput Screening and Identification Strategy
The discovery of Ncoa4-9A stemmed from earlier research into benzimidazole (B57391) derivatives that showed potential in inhibiting glutamate-induced ferroptosis in HT22 mouse hippocampal cells. nih.govacs.org To identify more potent inhibitors, a library of benzimidazole derivatives was designed and synthesized for screening. acs.org
The identification strategy involved a phenotypic screening assay where the synthesized library was tested against Erastin-induced ferroptosis. nih.govacs.org Erastin (B1684096) is a well-known small molecule that induces ferroptosis by inhibiting the cystine/glutamate antiporter system xc-. researchgate.net This screening process led to the discovery of compound 9a as a potent, submicromolar inhibitor of ferroptosis. nih.govacs.org
To pinpoint the molecular target of compound 9a, a biotin-tagged chemical probe, Biotin-14d, was synthesized. nih.gov This probe, which retained significant ferroptosis inhibitory activity, was used in pull-down experiments with cell lysates. nih.gov The results of these experiments successfully identified NCOA4 as the specific binding target of compound 9a. nih.gov
Characterization as a Ferroptosis Inhibitor
Ncoa4-9A is characterized as a novel ferroptosis inhibitor with a distinct mechanism of action compared to previously known inhibitors like Ferrostatin-1 (Fer-1) and Deferoxamine (DFO). nih.gov Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation. nih.gov Compound 9a exerts its inhibitory effect by blocking ferroptosis through the reduction of bioavailable intracellular ferrous iron (Fe2+). nih.govacs.orgnih.gov
The primary mechanism by which Ncoa4-9A achieves this is by inhibiting ferritinophagy, a selective autophagy process where the iron-storage protein complex, ferritin, is degraded in lysosomes to release iron. nih.gov By preventing this degradation, Ncoa4-9A effectively limits the increase in the labile iron pool that is a prerequisite for ferroptosis, thereby suppressing lipid peroxidation and subsequent cell death. nih.govprobechem.com The compound has shown efficacy in protecting cells from ferroptosis induced by different chemical agents, including Erastin and RSL3. probechem.comglpbio.com
| Ferroptosis Inducer | Cell Line | EC₅₀ (μM) | Source |
|---|---|---|---|
| Erastin | HT22 | 0.29 | probechem.comglpbio.combioscience.co.uk |
| RSL3 | HT22 | 3.66 | probechem.com |
Designation as the First NCOA4-FTH1 Interaction Inhibitor
A key breakthrough in the characterization of Ncoa4-9A was its designation as the first-in-class small molecule inhibitor of the protein-protein interaction (PPI) between NCOA4 and FTH1. nih.govacs.orgnih.govresearchgate.net NCOA4 functions as a cargo receptor in ferritinophagy, directly recognizing and binding to FTH1, a core subunit of the ferritin complex. nih.govresearchgate.net This interaction is essential for delivering ferritin to autophagosomes for lysosomal degradation and subsequent iron release. nih.govresearchgate.net
The inhibitory effect of Ncoa4-9A on this specific interaction was confirmed through multiple lines of experimental evidence:
Co-immunoprecipitation (Co-IP) Assays: In cellular models, including HT-1080 cells, Ncoa4-9A was shown to substantially impair the endogenous interaction between NCOA4 and FTH1. nih.govacs.orgresearchgate.net
Direct Binding Assays: Surface Plasmon Resonance (SPR) analysis demonstrated that Ncoa4-9A directly binds to the purified ferritin-binding domain of human NCOA4 (fragment 383–522). nih.gov
Competitive Inhibition: Pull-down experiments using the biotinylated probe Biotin-14d showed that Ncoa4-9A competitively inhibits the binding of the probe to NCOA4, confirming they share the same binding site. nih.govresearchgate.net
ELISA-based Interaction Assay: An in vitro enzyme-linked immunosorbent assay (ELISA) was developed to specifically monitor the NCOA4–FTH1 interaction. This assay confirmed that Ncoa4-9A directly disrupts the binding between the two proteins in a dose-dependent manner. nih.govresearchgate.net
The discovery that Ncoa4-9A functions by disrupting the NCOA4-FTH1 interaction has established NCOA4 as a viable drug target and introduced a novel strategy for the development of future ferroptosis inhibitors. nih.govresearchgate.net
| Activity | Target/Interaction | Value (μM) | Method | Source |
|---|---|---|---|---|
| Binding Affinity (Kd) | NCOA4³⁸³⁻⁵²² | 7.48 | SPR | probechem.com |
| Interaction Inhibition (IC₅₀) | NCOA4³⁸³⁻⁵²²–FTH1 | 3.26 | ELISA | researchgate.net |
Molecular Mechanism of Action of Ncoa4 9a Compound 9a
Direct Binding to NCOA4 Fragment
The inhibitory action of Ncoa4-9A originates from its direct and specific physical interaction with the NCOA4 protein. nih.govacs.org This binding has been demonstrated through multiple in vitro and cellular assays, confirming NCOA4 as the direct molecular target of the compound. nih.gov
Research has pinpointed the specific binding site of Ncoa4-9A to a C-terminal fragment of the human NCOA4 protein, encompassing amino acids 383-522. nih.govacs.orgresearchgate.net This particular region, NCOA4(383-522), is known to be the crucial domain responsible for binding to ferritin. acs.orgresearchgate.net
Experiments using a synthesized biotin-tagged probe of Ncoa4-9A (Biotin-14d) confirmed this specificity. nih.govresearchgate.net In pull-down assays, the probe successfully captured the recombinant NCOA4(383–522) protein in a dose-dependent manner, but did not bind to recombinant FTH1 protein, demonstrating a specific interaction with the NCOA4 fragment. acs.orgresearchgate.net Furthermore, the binding between the probe and NCOA4(383–522) was competitively inhibited by the addition of untagged Ncoa4-9A, further validating the direct and specific nature of this interaction. acs.orgresearchgate.net
Surface Plasmon Resonance (SPR) analysis was employed to quantify the binding affinity between Ncoa4-9A and the purified NCOA4(383-522) protein. acs.org The results provided a precise measure of this interaction, while a structurally similar but inactive compound, 9h, showed no binding, highlighting the structural specificity of the interaction. acs.orgresearchgate.net
| Compound | Target Protein | Method | Equilibrium Dissociation Constant (KD) |
|---|---|---|---|
| Ncoa4-9A | NCOA4(383-522) | Surface Plasmon Resonance (SPR) | 7.48 µM acs.orgresearchgate.net |
| Compound 9h (inactive control) | NCOA4(383-522) | Surface Plasmon Resonance (SPR) | No Binding Detected acs.orgresearchgate.net |
The binding of Ncoa4-9A to the NCOA4(383-522) domain directly interferes with the subsequent protein-protein interaction (PPI) between NCOA4 and Ferritin Heavy Chain 1 (FTH1). nih.govacs.org This interaction is an essential step for ferritinophagy, as NCOA4 acts as the cargo receptor that recognizes and binds to FTH1, a key subunit of the ferritin complex, to target it for degradation. frontiersin.orgnih.gov
Co-immunoprecipitation (co-IP) assays in HEK-293T and HT-1080 cells have shown that Ncoa4-9A potently impairs the interaction between NCOA4 and FTH1 in a cellular context. nih.govacs.org To quantify this inhibitory effect, an enzyme-linked immunosorbent assay (ELISA) was developed. acs.orgresearchgate.net The assay measured the ability of Ncoa4-9A to disrupt the binding between the purified NCOA4(383-522) fragment and FTH1 protein. acs.org
| Compound | Interaction Assessed | Method | Half-maximal Inhibitory Concentration (IC50) |
|---|---|---|---|
| Ncoa4-9A | NCOA4(383-522) – FTH1 | ELISA | 3.26 µM acs.orgresearchgate.net |
By binding to the ferritin-binding domain of NCOA4, Ncoa4-9A acts as a direct inhibitor of the NCOA4-FTH1 interaction, effectively preventing the recognition of the ferritin cargo by its receptor. nih.govacs.org
Modulation of Ferritinophagy Flux
By disrupting the initial NCOA4-FTH1 binding event, Ncoa4-9A effectively blocks the entire downstream process of NCOA4-mediated ferritinophagy. nih.gov This blockade halts the trafficking and degradation of ferritin, leading to measurable changes in lysosomal activity and intracellular protein levels. researchgate.net
Ferritinophagy involves the delivery of the NCOA4-ferritin complex to autophagosomes, which then fuse with lysosomes to degrade the ferritin and release its iron cargo. frontiersin.orgnih.gov Ncoa4-9A's disruption of the NCOA4-FTH1 interaction prevents this delivery process. nih.govresearchgate.net
Immunofluorescence imaging in HT-1080 cells treated with Ncoa4-9A revealed a significant decrease in the colocalization of ferritin with LAMP2, a marker for lysosomes. researchgate.net This visual evidence demonstrates that in the presence of the compound, ferritin is not efficiently transported to the lysosomes for degradation. researchgate.net Further studies showed that Ncoa4-9A itself accumulates in autophagosomes, colocalizing with GFP-LC3, a marker for these structures. nih.gov This suggests the compound acts at the level of the autophagosome where the cargo receptor is active.
The inhibition of ferritin's delivery to lysosomes directly results in the inhibition of its degradation. researchgate.net Consequently, treatment with Ncoa4-9A leads to an accumulation of intracellular ferritin. researchgate.net Western blot analysis of HT22 cells treated with Ncoa4-9A showed a dose-dependent increase in the protein levels of FTH1. researchgate.net This accumulation is a direct outcome of the ferritinophagy pathway being blocked; the protein is neither degraded nor is its synthesis significantly altered, leading to a net increase in its cellular concentration. researchgate.net
Downregulation of Intracellular Labile Iron Pool
The ultimate consequence of inhibiting ferritin degradation is the sequestration of iron within the stable ferritin complex. nih.govsemanticscholar.org The primary function of ferritinophagy is to break down ferritin to release iron into the cytosol, contributing to the labile iron pool (LIP)—a pool of chelatable, redox-active iron that is readily available for cellular processes. frontiersin.orgnih.gov
By blocking ferritinophagy, Ncoa4-9A prevents the release of this stored iron. nih.govresearchgate.net This leads to a significant reduction in the amount of bioavailable intracellular ferrous iron (Fe2+), effectively lowering the labile iron pool. nih.govsemanticscholar.org It is this reduction of the LIP that constitutes the core of Ncoa4-9A's ferroptosis-inhibiting activity, as it limits the availability of the iron required to catalyze the lipid peroxidation reactions that drive this form of cell death. nih.govresearchgate.net Silencing NCOA4 through genetic means has been shown to similarly reduce the intracellular labile iron pool by impairing ferritinophagy. nih.gov
Reduction of Bioavailable Ferrous Iron (Fe2+)
The primary mechanism by which Ncoa4-9A exerts its effect is by reducing the amount of bioavailable intracellular ferrous iron (Fe2+). nih.govresearchgate.netresearchgate.net This is achieved by inhibiting a specific cellular process known as ferritinophagy, which is the autophagic degradation of ferritin, the cell's primary iron-storage protein complex. nih.govfrontiersin.org
Detailed research findings indicate that Ncoa4-9A directly targets the nuclear receptor coactivator 4 (NCOA4). nih.govresearchgate.netnih.gov NCOA4 functions as a selective cargo receptor, recognizing and binding to the ferritin heavy chain 1 (FTH1) subunit of the ferritin complex. researchgate.netfrontiersin.org This NCOA4-FTH1 interaction is essential for delivering ferritin to autophagosomes for subsequent lysosomal degradation, a process that releases stored iron into the labile iron pool within the cell. nih.govacs.orgnih.gov
Ncoa4-9A functions by disrupting this critical protein-protein interaction between NCOA4 and FTH1. nih.govacs.org By binding to NCOA4, the compound prevents it from associating with ferritin. nih.gov This blockade of the NCOA4-FTH1 interaction effectively halts ferritinophagy. nih.govresearchgate.net As a result, the degradation of ferritin is inhibited, leading to the sequestration of iron within the ferritin cages and a significant decrease in the release of Fe2+ into the cytoplasm. nih.govacs.orgresearchgate.net This reduction in the labile iron pool is the direct cause of the compound's anti-ferroptotic activity. researchgate.net
Experimental evidence has confirmed this mechanism. Co-immunoprecipitation assays have demonstrated that treatment with Ncoa4-9A abolishes the interaction between NCOA4 and FTH1 in cells. acs.org Furthermore, in vitro studies using a purified ferritin-binding domain of human NCOA4 confirmed the direct binding of compound 9a to NCOA4. nih.govresearchgate.net
| Experiment Type | Key Finding | Conclusion | Reference |
|---|---|---|---|
| Co-Immunoprecipitation (Co-IP) | Ncoa4-9A treatment disrupted the interaction between Flag-tagged NCOA4 and Myc- and His-tagged FTH1 in transfected HEK-293T cells. | Confirms that Ncoa4-9A inhibits the NCOA4-FTH1 protein-protein interaction in a cellular context. | acs.org |
| In Vitro Binding Assay | Compound 9a directly binds to the purified ferritin-binding domain of human NCOA4 (fragment 383–522). | Identifies NCOA4 as the direct molecular target of Ncoa4-9A. | nih.gov |
| ELISA Assay | Ncoa4-9A effectively blocked the interaction between NCOA4383–522 and FTH1 in a developed ELISA assay. | Provides quantitative evidence of Ncoa4-9A's ability to inhibit the NCOA4-FTH1 interaction. | nih.gov |
Impact on Iron-Dependent Cellular Processes
By reducing the availability of Fe2+, Ncoa4-9A directly impacts cellular processes that are dependent on this metal ion, most notably ferroptosis. nih.govnih.gov Ferroptosis is a unique form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides, which leads to membrane damage and cell death. acs.orgembopress.org
The availability of labile ferrous iron is indispensable for the execution of ferroptosis. researchgate.net Fe2+ participates in the Fenton reaction, which generates highly reactive hydroxyl radicals that drive lipid peroxidation. frontiersin.orgresearchgate.net By inhibiting ferritinophagy and subsequently lowering the concentration of bioavailable Fe2+, Ncoa4-9A effectively suppresses the initiation and progression of ferroptosis. nih.govresearchgate.net This action prevents the abnormal accumulation of lipid hydroperoxides and protects the cell from irreversible membrane destruction. acs.org
The impact of Ncoa4-9A is specific to this iron-dependent pathway. Studies have shown that the compound does not affect intracellular glutathione (B108866) (GSH) levels or the expression of glutathione peroxidase 4 (GPX4), another key regulator of ferroptosis, indicating its mechanism is parallel to or downstream of GPX4 activity. acs.org This highlights that the compound's sole anti-ferroptotic action is through the control of iron availability. This mechanism makes Ncoa4-9A the first-in-class inhibitor of the NCOA4-FTH1 interaction. nih.govacs.orgresearchgate.net
| Cellular Process | Effect of Ncoa4-9A | Underlying Mechanism | Reference |
|---|---|---|---|
| Ferroptosis | Inhibition | Reduces bioavailable Fe2+ required for lipid peroxidation by blocking ferritinophagy. | nih.govacs.orgresearchgate.net |
| Ferritin Degradation | Inhibition | Disrupts the NCOA4-FTH1 interaction, preventing ferritin transport to the lysosome. | nih.govresearchgate.net |
| Labile Iron Pool | Decrease | Prevents the release of iron from ferritin stores. | acs.orgresearchgate.net |
Cellular and Biochemical Research on Ncoa4 9a Compound 9a Effects
Inhibition of Ferroptosis Pathways
Ncoa4-9A has emerged as a potent inhibitor of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. researchgate.netfrontiersin.org Its mechanism of action is distinct from previously identified ferroptosis inhibitors. researchgate.net
Suppression of Induced Ferroptosis by Various Stimuli
Research has shown that Ncoa4-9A effectively blocks ferroptosis induced by a range of chemical stimuli. It has been identified as a submicromolar inhibitor of ferroptosis induced by erastin (B1684096) in HT22 mouse hippocampal cells, with an EC50 of 0.29 μM. nih.gov Furthermore, it effectively suppresses ferroptosis induced by RSL3 in the same cell line, with an EC50 of 3.66 μM. nih.gov The compound also inhibits ferroptosis in cases of direct inactivation or depletion of Glutathione (B108866) Peroxidase 4 (GPX4), a key enzyme in preventing lipid peroxidation. nih.gov This broad-spectrum inhibitory activity highlights its robust effect on the ferroptosis pathway. nih.gov
Attenuation of Lipid Peroxidation
A hallmark of ferroptosis is the excessive accumulation of lipid peroxides. researchgate.net Ncoa4-9A has been shown to be a selective ferroptosis inhibitor that effectively suppresses this lipid peroxidation, thereby rescuing cells from this form of cell death. nih.gov By preventing the buildup of these damaging reactive oxygen species, Ncoa4-9A protects cellular membranes from destruction, a critical step in the ferroptotic cascade. researchgate.net
Impact on Autophagy-Related Processes
Ncoa4-9A's mechanism is intrinsically linked to autophagy, specifically a selective form known as ferritinophagy.
Analysis of LC3 Puncta Formation in Response to Compound 9a
Studies using fluorescence microscopy have revealed that Ncoa4-9A accumulates in autophagosomes. researchgate.net In A549 human lung adenocarcinoma cells engineered to express green fluorescent protein (GFP)-fused LC3, a marker for autophagosomes, fluorescently-labeled Ncoa4-9A foci were observed to colocalize significantly with the GFP-LC3 puncta. researchgate.net This indicates that the compound is present within these key autophagic vesicles. This colocalization supports the compound's role in processes related to autophagy. researchgate.net
Effects on Cellular Iron Metabolism Beyond Ferritinophagy
The primary mechanism by which Ncoa4-9A affects cellular iron metabolism is through the targeted inhibition of ferritinophagy. researchgate.netnih.gov Ferritinophagy is the autophagic degradation of the iron-storage protein ferritin, a process that releases iron into the labile iron pool, making it available for cellular processes. mdpi.comrupress.org NCOA4 is the cargo receptor that selectively recognizes ferritin and delivers it to the autophagosome for degradation. mdpi.comrupress.org
Ncoa4-9A functions by directly binding to the NCOA4 protein and disrupting its interaction with ferritin heavy chain 1 (FTH1). researchgate.netnih.gov This blockage of the NCOA4-FTH1 protein-protein interaction is a novel mechanism of action that effectively halts ferritinophagy. researchgate.netfrontiersin.org As a consequence of inhibiting ferritin degradation, the amount of bioavailable intracellular ferrous iron (Fe2+) is significantly reduced. researchgate.netembopress.org This reduction in the labile iron pool is the key downstream effect that ultimately leads to the inhibition of ferroptosis. researchgate.net Current research has primarily focused on this specific pathway, and effects of Ncoa4-9A on other aspects of iron metabolism, such as transferrin-mediated iron uptake or iron-sulfur cluster biogenesis, independent of its action on ferritinophagy, have not been extensively documented.
Table 1: Effects of Ncoa4-9A on Ferritinophagy and Iron Metabolism
| Process | Effect of Ncoa4-9A | Mechanism | Outcome | Reference |
|---|---|---|---|---|
| NCOA4-FTH1 Interaction | Inhibition | Direct binding to NCOA4, disrupting its association with FTH1. | Halts the initial step of ferritinophagy. | researchgate.netnih.gov |
| Ferritin Degradation | Inhibition | Prevents the delivery of ferritin to the lysosome for degradation. | Ferritin levels increase or are stabilized. | researchgate.netnih.gov |
| Labile Iron Pool | Reduction | Less iron is released from ferritin stores. | Decreased availability of intracellular ferrous iron (Fe2+). | researchgate.netembopress.org |
Role as a Chemical Knockdown Tool for NCOA4
Given its specific mechanism of action, Ncoa4-9A serves as a valuable research tool. It is considered the first small-molecule inhibitor of the NCOA4-FTH1 interaction. researchgate.netfrontiersin.org By functionally blocking the ferritinophagy-related activity of NCOA4, compound 9a acts as a "chemical knockdown" tool. This allows researchers to study the consequences of inhibiting this pathway with temporal control that is not possible with genetic knockdown techniques. frontiersin.org The identification of Ncoa4-9A as the first ligand for NCOA4 has established NCOA4 as a promising drug target and has paved the way for the development of new therapeutic strategies targeting ferroptosis. researchgate.netnih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Ncoa4-9A (Compound 9a) |
| Erastin |
| RSL3 |
| Ferrostatin-1 (Fer-1) |
| Deferoxamine (DFO) |
| Biotin-14d |
In Vitro Research Methodologies and Assays for Ncoa4 9a Compound 9a
Protein-Protein Interaction Assays
To confirm that Compound 9a directly targets the interaction between NCOA4 and FTH1, researchers have utilized several protein-protein interaction assays. nih.gov These methods provide direct evidence of the compound's ability to disrupt this specific molecular binding.
Co-immunoprecipitation assays have been instrumental in demonstrating that Compound 9a is a potent inhibitor of the NCOA4–FTH1 interaction within a cellular context. nih.gov
Overexpressed Proteins: In one approach, HEK-293T cells were transfected to express Flag-tagged NCOA4 and Myc-His-tagged FTH1. Following treatment with Compound 9a, cell lysates were subjected to immunoprecipitation using an anti-Flag antibody. Immunoblot analysis revealed that the presence of Compound 9a substantially impaired the co-precipitation of FTH1 with NCOA4, indicating a disruption of their interaction. nih.govacs.org
Endogenous Proteins: To verify this effect on naturally occurring proteins, similar experiments were conducted in HT-1080 cells. Treatment with Compound 9a was shown to inhibit the endogenous interaction between NCOA4 and FTH1. nih.govacs.org These results from Co-IP assays confirm that Compound 9a effectively disrupts the NCOA4-FTH1 protein-protein interaction in cells. nih.gov
To establish a direct interaction between Compound 9a and its target protein, NCOA4, in vitro binding assays were performed using purified recombinant proteins. nih.gov It has been reported that the region of NCOA4 containing amino acids 383–522 is responsible for its association with FTH1. nih.gov
Researchers prepared a purified recombinant human NCOA4 protein fragment (NCOA4383–522). nih.gov Using a synthesized biotin-tagged probe derived from Compound 9a (Biotin-14d), a pull-down assay was conducted. The results, visualized through silver staining and immunoblotting, showed that the NCOA4383–522 protein was pulled down by the biotin (B1667282) probe in a dose-dependent manner. This demonstrated a specific and direct binding of Compound 9a to the ferritin-binding domain of NCOA4. nih.govresearchgate.net
Surface Plasmon Resonance (SPR) was employed to quantitatively measure the binding affinity and kinetics between Compound 9a and the NCOA4 protein. nih.gov This technique provides precise data on the strength of the molecular interaction.
The analysis determined the equilibrium dissociation constant (KD) for the binding of Compound 9a to the recombinant NCOA4383–522 protein to be 7.48 μM. nih.govacs.org As a negative control, an inactive related compound, 9h, was tested and showed no binding to the NCOA4 recombinant protein, confirming the specificity of the interaction for Compound 9a. nih.govresearchgate.net
| Compound | Target Protein Fragment | Binding Affinity (KD) |
| Compound 9a | NCOA4383–522 | 7.48 μM nih.govprobechem.com |
| Compound 9h (inactive control) | NCOA4383–522 | No binding detected nih.govresearchgate.net |
This table summarizes the binding kinetics of Compound 9a with the NCOA4 protein fragment as determined by Surface Plasmon Resonance.
To further corroborate that Compound 9a directly inhibits the NCOA4–FTH1 interaction, an enzyme-linked immunosorbent assay (ELISA) was developed. nih.govresearchgate.net This assay was specifically designed to detect the binding between the NCOA4383–522 fragment and the FTH1 protein and to measure the inhibitory effect of Compound 9a. nih.gov
The results from this assay demonstrated that Compound 9a significantly disrupted the NCOA4–FTH1 interaction in a dose-dependent manner. nih.govresearchgate.net The calculated IC50 value, which represents the concentration of the compound required to inhibit the interaction by 50%, was 3.26 μM. nih.govresearchgate.net
| Compound | Inhibited Interaction | Potency (IC50) |
| Compound 9a | NCOA4383–522–FTH1 | 3.26 μM nih.govresearchgate.net |
This table displays the inhibitory concentration of Compound 9a on the NCOA4-FTH1 interaction as measured by a custom ELISA-based assay.
Cell-Based Assays
Cell-based assays are crucial for understanding the functional consequences of Compound 9a's activity within a biological system. These assays bridge the gap between molecular interactions and cellular processes. nih.gov
Ferritinophagy is the selective autophagic degradation of ferritin, a process mediated by NCOA4 that releases stored iron. nih.govresearchgate.net The hallmark of active ferritinophagy is a decrease in the protein level of FTH1, which can be reversed by inhibiting lysosomal degradation. researchgate.net
Compound 9a is identified as an inhibitor of ferritinophagy because it disrupts the NCOA4–FTH1 interaction, which is essential for targeting ferritin to the autophagosome for degradation. nih.gov The effect of Compound 9a on ferritinophagy flux can be monitored by observing the levels of FTH1 protein via immunoblotting. By inhibiting the NCOA4-mediated degradation of ferritin, treatment with Compound 9a is expected to prevent the decrease in FTH1 levels that would otherwise occur under conditions that stimulate ferritinophagy. nih.govresearchgate.net This stabilization of FTH1 levels serves as a key indicator of the compound's inhibitory effect on the ferritinophagy process in a cellular environment. nih.gov
Intracellular Labile Iron Measurement
Research into Ncoa4-9A has utilized specific assays to measure its impact on the labile iron pool within cells. The compound has been shown to function by decreasing the amount of bioavailable intracellular ferrous iron (Fe2+), a key driver of ferroptosis. acs.org This reduction in free iron is a central aspect of its inhibitory effect on this form of cell death.
A key technique employed to visualize and quantify intracellular Fe2+ levels in the presence of Ncoa4-9A is confocal microscopy using the fluorescent probe FerroOrange. researchgate.net This probe exhibits an increase in fluorescence intensity upon binding to Fe2+, allowing for the direct assessment of the labile iron pool. Studies have demonstrated that treatment with Ncoa4-9A leads to a discernible decrease in FerroOrange fluorescence, indicating a reduction in intracellular Fe2+ concentration. researchgate.net This effect is attributed to Ncoa4-9A's ability to disrupt the breakdown of ferritin, the cell's primary iron storage protein, thereby preventing the release of iron into the cytoplasm. acs.orgnih.gov
Ferroptosis Assays (e.g., Cell Viability, Lipid Peroxidation)
The efficacy of Ncoa4-9A as a ferroptosis inhibitor has been extensively evaluated using a variety of established assays. These assays are designed to measure the compound's ability to protect cells from ferroptotic death induced by specific agents and to quantify the hallmark biochemical event of ferroptosis: lipid peroxidation.
Cell Viability Assays: To determine the protective effects of Ncoa4-9A, researchers have commonly employed cell viability assays, such as the Cell Counting Kit-8 (CCK-8) assay. researchgate.net In these experiments, cell lines susceptible to ferroptosis, like HT22 and HT-1080, are treated with a ferroptosis-inducing agent, such as RSL3 (which inhibits glutathione (B108866) peroxidase 4) or erastin (B1684096). acs.orgabmole.com The addition of Ncoa4-9A is then assessed for its ability to rescue cells from death. It has been demonstrated that Ncoa4-9A can inhibit erastin-induced ferroptosis with an EC50 of 0.29 μM in HT22 cells. abmole.com Furthermore, Ncoa4-9A has been shown to be a selective inhibitor of ferroptosis, as it does not prevent other forms of cell death like apoptosis, necrosis, or necroptosis. researchgate.net
Lipid Peroxidation Assays: A defining characteristic of ferroptosis is the iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation. acs.orgsemanticscholar.org The ability of Ncoa4-9A to suppress this process is a critical indicator of its mechanism of action. Lipid peroxidation levels are measured using fluorescent probes like BODIPY™ 581/591 C11. acs.org In its unoxidized state, this dye fluoresces red, but upon oxidation by lipid hydroperoxides, its fluorescence shifts to green. Confocal microscopy and flow cytometry are used to quantify this shift. Studies have shown that treatment with RSL3 leads to a significant increase in green fluorescence, indicative of lipid peroxidation, which is markedly decreased in the presence of Ncoa4-9A. acs.org
Table 1: Summary of Ferroptosis Assay Findings for Ncoa4-9A
| Assay Type | Methodology | Key Finding | Reference |
|---|---|---|---|
| Cell Viability | CCK-8 assay with RSL3 or erastin induction | Ncoa4-9A protects cells from ferroptotic death. | researchgate.netabmole.com |
| Lipid Peroxidation | BODIPY-C11 staining and fluorescence microscopy/flow cytometry | Ncoa4-9A inhibits the accumulation of lipid ROS. | acs.org |
Autophagy Marker Analysis (e.g., GFP-LC3 Puncta)
Ncoa4-9A's mechanism of action is intrinsically linked to the process of ferritinophagy, a selective form of autophagy where the iron-storage protein ferritin is targeted for lysosomal degradation. nih.govsemanticscholar.org The cargo receptor responsible for recognizing ferritin and delivering it to the autophagosome is the Nuclear Receptor Coactivator 4 (NCOA4). nih.govresearchgate.net Ncoa4-9A acts by disrupting the interaction between NCOA4 and ferritin heavy chain 1 (FTH1), a key subunit of the ferritin complex. acs.orgnih.gov
To study the effects of Ncoa4-9A on autophagy, researchers have utilized techniques to visualize autophagosomes and the localization of relevant proteins. A standard method involves the use of Green Fluorescent Protein-tagged Microtubule-associated protein 1A/1B-light chain 3 (GFP-LC3). In response to autophagy induction, the diffuse cytoplasmic GFP-LC3 is recruited to the autophagosome membrane, appearing as distinct puncta. nih.gov While direct studies of Ncoa4-9A's effect on GFP-LC3 puncta formation are not extensively detailed in the primary literature, the focus has been on the localization of NCOA4 itself. For instance, studies have used cells expressing EGFP-tagged NCOA4 to demonstrate that Ncoa4-9A targets NCOA4 within the cell. researchgate.net It is understood that NCOA4 co-localizes with autophagosome markers, and by inhibiting the NCOA4-ferritin interaction, Ncoa4-9A effectively halts a specific type of selective autophagy. nih.govresearchgate.net
Gene Expression Analysis (e.g., qRT-PCR for NCOA4 and target genes)
Quantitative real-time polymerase chain reaction (qRT-PCR) has been employed to investigate whether Ncoa4-9A's activity involves alterations in the expression of key genes related to ferroptosis and iron metabolism. These analyses have provided insight into the compound's specific mode of action.
A notable finding is that Ncoa4-9A does not appear to exert its protective effect by altering the expression of Glutathione Peroxidase 4 (GPX4), a central enzyme in the ferroptosis pathway. researchgate.net This suggests that Ncoa4-9A acts downstream or in a parallel pathway to GPX4. researchgate.net However, studies have shown that Ncoa4-9A can dose-dependently inhibit the upregulation of Prostaglandin-Endoperoxide Synthase 2 (PTGS2) expression, a known marker of ferroptosis. researchgate.net In broader research contexts, qRT-PCR is a standard method to measure the mRNA levels of NCOA4 and other iron-related genes like the transferrin receptor (TFRC) to understand the cellular response to iron deficiency or overload. nih.govhaematologica.org
Table 2: Gene Expression Analysis in the Context of Ncoa4-9A Research
| Target Gene | Methodology | Finding with Ncoa4-9A | Reference |
|---|---|---|---|
| GPX4 | qRT-PCR | No significant change in expression. | researchgate.net |
| PTGS2 | qRT-PCR | Dose-dependent inhibition of upregulation. | researchgate.net |
| NCOA4 | qRT-PCR | Used to assess baseline expression and knockdown efficiency. | nih.govhaematologica.org |
Western Blotting for Protein Level Quantification
Western blotting is a fundamental technique used to quantify changes in protein levels and to confirm protein-protein interactions in the study of Ncoa4-9A. This method has been crucial in establishing the compound's direct target and its impact on the ferritinophagy machinery.
The primary application of Western blotting in Ncoa4-9A research has been to demonstrate its disruptive effect on the NCOA4-FTH1 interaction. acs.orgresearchgate.net This is often achieved through co-immunoprecipitation (co-IP) assays. In this setup, cells are treated with Ncoa4-9A, and then an antibody against one of the proteins (e.g., NCOA4) is used to pull it down from the cell lysate. The precipitated proteins are then separated by SDS-PAGE and analyzed by Western blot using an antibody against the other protein (e.g., FTH1). A reduction in the amount of co-precipitated FTH1 in Ncoa4-9A-treated cells compared to controls indicates that the compound has disrupted their interaction. researchgate.net
Furthermore, Western blotting is used to measure the levels of key proteins. For instance, it has been used to confirm that Ncoa4-9A does not affect the protein expression of GPX4. researchgate.net It is also a standard method to verify the knockdown or knockout of NCOA4 in experimental cell lines and to observe the subsequent effects on ferritin (FTH1) levels. researchgate.netnih.gov
In Vivo Research Models and Pathophysiological Relevance of Ncoa4 9a Compound 9a
Amelioration of Ischemic-Reperfusion Injury in Models
Ischemic-reperfusion (I/R) injury, a common consequence of events like stroke, is characterized by a surge of oxidative stress and cell death upon the restoration of blood flow to ischemic tissue, with ferroptosis being a significant contributor. semanticscholar.org
The therapeutic potential of Ncoa4-9A has been prominently demonstrated in a rat model of ischemic stroke induced by transient middle cerebral artery occlusion (MCAO). semanticscholar.orgacs.orgresearchgate.net In these studies, administration of compound 9a led to a significant amelioration of the ischemic-reperfusion injury. semanticscholar.org The compound's mechanism involves targeting NCOA4 to disrupt its interaction with FTH1, which is essential for the process of ferritinophagy. acs.orgresearchgate.net By blocking this interaction, Ncoa4-9A effectively hinders the selective autophagy process, reduces the available intracellular ferrous iron, and thus suppresses ferroptosis. acs.orgresearchgate.net
The protective effects were quantified through several key metrics. Rats treated with Ncoa4-9A exhibited a marked reduction in cerebral infarct volume compared to vehicle-treated controls. researchgate.net This anatomical improvement was correlated with better functional outcomes, as evidenced by lower neurological deficit scores. researchgate.net Histological analysis of brain tissue further confirmed these findings, showing a decrease in the percentage of injured neurons in the affected cortical regions. researchgate.net Additionally, treatment with compound 9a was associated with a reduction in the levels of malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), which are key biomarkers of lipid peroxidation and, by extension, ferroptosis. researchgate.net
Table 1: Neuroprotective Effects of Ncoa4-9A in a Rat MCAO Model
| Parameter Measured | Vehicle Control Group | Ncoa4-9A Treated Group | Outcome | Citation |
|---|---|---|---|---|
| Infarct Volume | High | Significantly Reduced | Amelioration of cerebral ischemic damage | researchgate.net |
| Neurological Score | High (Severe Impairment) | Significantly Lower | Improved neurological function | researchgate.net |
| Injured Neurons (Cortex) | High Percentage | Significantly Reduced | Preservation of neuronal integrity | researchgate.net |
| Lipid Peroxidation Markers (MDA, 4-HNE) | Elevated | Significantly Reduced | Inhibition of ferroptosis | researchgate.net |
Alleviation of Organ Damage in Ferroptosis-Related Conditions
Ferroptosis is increasingly recognized as a key mechanism in the pathology of various organ injuries beyond the central nervous system. nih.govfrontiersin.org The liver, being a central hub for metabolism and iron storage, is particularly susceptible to damage driven by iron-dependent lipid peroxidation. frontiersin.orgnih.gov
The role of NCOA4-mediated ferritinophagy in hepatocyte ferroptosis is an area of active investigation. nih.gov Inhibition of NCOA4 has been suggested as a potential therapeutic strategy to reduce iron-mediated cell death and mitigate liver damage. nih.gov The abnormal expression or deficiency of NCOA4 is linked to ferroptosis in liver diseases such as drug-induced liver injury, non-alcoholic fatty liver disease, and liver fibrosis. nih.gov
However, based on currently available scientific literature, specific studies evaluating the direct effects of the compound Ncoa4-9A in animal models of acute liver injury have not been reported. While the mechanistic link between its target (NCOA4) and liver pathophysiology is strong, further research is required to demonstrate the efficacy of Ncoa4-9A in this context. nih.govfrontiersin.orgnih.gov A recent study on a different NCOA4-targeting molecule, a degrader named V3, did show alleviation of liver damage, lending support to the concept of targeting NCOA4 for liver diseases. researcher.life
Comparative Studies with Genetic Modulation of NCOA4 in Animal Models
The effects of the pharmacological inhibition of NCOA4 by compound 9a can be contextualized by comparing them to the phenotypes observed in animal models with genetic modulation of NCOA4. While both approaches target the same protein, they offer different perspectives on its function.
Pharmacological inhibition with Ncoa4-9A provides an acute, transient, and targeted disruption of the NCOA4-FTH1 interaction. acs.org This approach has demonstrated clear therapeutic benefits in the context of ischemic stroke by preventing pathological ferroptosis without interfering with the baseline physiological functions of NCOA4 globally. semanticscholar.orgresearchgate.net
In contrast, genetic knockout (KO) of NCOA4 results in a systemic and permanent loss of the protein's function. Studies in NCOA4 KO cells show a definitive defect in ferritin degradation upon iron depletion. rupress.org In animal models, NCOA4 KO mice exhibit distinct phenotypes related to iron homeostasis. For instance, some studies have shown that NCOA4 KO can lead to altered sensitivity to ferroptosis inducers, with some cell lines becoming more resistant to erastin (B1684096) but more sensitive to RSL3. unibs.it This highlights the complex role of NCOA4 in different ferroptotic pathways. The genetic depletion of NCOA4 is known to inhibit ferritinophagy and subsequent ferroptosis, a principle that underpins the therapeutic strategy of inhibitors like 9a. acs.org
The comparison reveals that while genetic knockout models are invaluable for understanding the fundamental biological roles of NCOA4 in processes like iron metabolism and development, pharmacological inhibitors like Ncoa4-9A offer a more therapeutically relevant approach. semanticscholar.orgunibs.it They allow for intervention in specific pathological states (like I/R injury) where ferroptosis is acutely activated, potentially avoiding the broader systemic effects that might arise from permanent genetic deletion.
Research Implications and Future Directions for Ncoa4 9a Compound 9a
Utility as a Tool for Fundamental Research on Ferritinophagy and Ferroptosis
Ncoa4-9A serves as a highly specific chemical probe to investigate the molecular machinery of ferritinophagy and its downstream consequence, ferroptosis. acs.orgnih.gov Its ability to acutely and selectively inhibit the interaction between Nuclear Receptor Coactivator 4 (NCOA4) and Ferritin Heavy Chain 1 (FTH1) allows researchers to dissect the roles of this crucial protein-protein interaction in cellular physiology. acs.orgsemanticscholar.org
The primary mechanism of Ncoa4-9A involves the disruption of the NCOA4-FTH1 protein-protein interaction, which is essential for the process of ferritinophagy. acs.org Ferritinophagy is the selective autophagic degradation of ferritin, the main intracellular iron storage protein complex. frontiersin.org By preventing NCOA4 from acting as a cargo receptor to deliver ferritin to the lysosome for degradation, Ncoa4-9A effectively blocks the release of iron from this storage hub. acs.orgnih.gov This action has been instrumental in confirming the central role of the NCOA4-FTH1 axis in maintaining intracellular iron homeostasis. nih.gov
Studies utilizing Ncoa4-9A have demonstrated that inhibiting this interaction leads to a decrease in the labile iron pool within the cell. acs.org This has provided direct evidence for the critical function of NCOA4-mediated ferritinophagy in mobilizing stored iron for cellular needs. frontiersin.org For instance, research has shown that treatment with Compound 9a can mimic the effects of NCOA4 depletion, leading to an accumulation of ferritin and a state of functional iron deficiency within the cell, even in iron-replete conditions. acs.orgmorressier.com The use of Ncoa4-9A in various cell models has thus become a key strategy to probe the dynamics of iron storage and release, and to understand how cells respond to fluctuations in iron availability. nih.govfrontiersin.org
The utility of Ncoa4-9A extends beyond the direct study of iron metabolism, allowing for the exploration of the intricate connections between ferritinophagy and other vital cellular pathways. A primary example is the link between ferritinophagy and ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. frontiersin.orgnih.gov By inhibiting ferritinophagy and subsequent iron release, Ncoa4-9A has been shown to be a potent inhibitor of ferroptosis induced by various stimuli. acs.orgnih.govresearchgate.net This has solidified the concept that the mobilization of iron via ferritinophagy is a key upstream event in the execution of the ferroptotic death program. frontiersin.orgnih.gov
Furthermore, research has begun to uncover connections between NCOA4-mediated ferritinophagy and other selective autophagy pathways, such as mitophagy (the degradation of mitochondria). In certain cancer models, the inhibition of NCOA4 with Compound 9a was found to impact mitochondrial function and lead to the accumulation of dysfunctional mitochondria. This suggests a coordinated regulation between the pathways that manage cellular iron and those that maintain mitochondrial quality control. Investigations have also pointed to the involvement of other proteins, such as TAX1BP1, in alternative, non-canonical autophagy pathways for ferritin degradation, a process that can be further explored using tools like Ncoa4-9A to dissect the specific contributions of the canonical NCOA4 pathway. embopress.org
Exploration of NCOA4 as a Drug Target
The development of Ncoa4-9A has provided compelling evidence that NCOA4 is a druggable target. acs.orgnih.govsemanticscholar.org As the first-in-class inhibitor of the NCOA4-FTH1 interaction, Compound 9a has paved the way for a new approach to therapeutic intervention in diseases characterized by dysregulated iron metabolism and ferroptosis. acs.org
Ncoa4-9A represents a novel class of ferroptosis inhibitors with a distinct mechanism of action. acs.org Unlike other ferroptosis inhibitors that act as iron chelators or radical-trapping antioxidants, Ncoa4-9A specifically targets the mobilization of iron from ferritin stores. acs.orgnih.gov This targeted approach offers the potential for greater specificity and reduced off-target effects.
The discovery of Compound 9a, which emerged from the screening of a library of benzimidazole (B57391) derivatives, serves as a proof-of-concept and a valuable chemical scaffold for the development of more potent and pharmacokinetically optimized inhibitors. acs.orgnih.gov The structure-activity relationship studies initiated with Compound 9a can guide the design of next-generation molecules with improved affinity for NCOA4 and enhanced efficacy in preventing ferroptotic cell death. nih.gov
Table 1: Research Findings on Ncoa4-9A as a Ferroptosis Inhibitor
| Finding | Experimental Context | Implication | Citation |
|---|---|---|---|
| Inhibition of Erastin-Induced Ferroptosis | HT22 mouse hippocampal cells | Demonstrates potent anti-ferroptotic activity in a classic in vitro model. | acs.org |
| Blocks RSL3-Induced Ferroptosis | HT22 cells | Shows efficacy against ferroptosis induced by direct GPX4 inhibition. | probechem.com |
| Reduces Intracellular Ferrous Iron | Various cell lines | Confirms the mechanism of action by limiting the labile iron pool. | acs.org |
| Directly Binds to NCOA4 | In vitro binding assays (SPR, pull-down) | Identifies NCOA4 as the direct molecular target. | acs.orgnih.gov |
| Disrupts NCOA4-FTH1 Interaction | Co-immunoprecipitation and ELISA assays | Elucidates the precise protein-protein interaction being inhibited. | acs.orgnih.gov |
This table is interactive. Click on the headers to sort.
The ability of Ncoa4-9A to modulate iron homeostasis and inhibit ferroptosis has been explored in several preclinical disease models, highlighting its therapeutic potential. acs.orgnih.gov In a rat model of ischemic stroke, administration of Compound 9a was shown to significantly ameliorate ischemic-reperfusion injury, suggesting a neuroprotective role by preventing ferroptosis in neurons. acs.orgnih.govsemanticscholar.org
In the context of oncology, particularly in acute myeloid leukemia (AML), quiescent leukemic stem cells have been identified as being highly dependent on ferritinophagy for their survival. Treatment with Compound 9a was shown to deplete intracellular iron in primary AML cells, reduce their clonogenic potential, and induce cell death specifically in the quiescent leukemic stem cell population, while exhibiting minimal toxicity to normal hematopoietic cells. This points to the potential of targeting NCOA4 as a novel therapeutic strategy to eradicate residual disease in AML. nih.gov These findings underscore the broad potential of NCOA4 inhibitors in a range of pathologies where iron dysregulation and ferroptosis are key drivers of disease progression. nih.govau.dk
Advancements in Chemical Biology Techniques for Studying Protein-Protein Interactions
The investigation of Ncoa4-9A has showcased the power of integrating various chemical biology techniques to identify a novel protein target and elucidate its mechanism of action. The journey from a phenotypic screen to target validation and mechanistic understanding relied on a suite of advanced methodologies.
A key step in identifying NCOA4 as the target of Compound 9a involved the design and synthesis of a biotin-tagged chemical probe, Biotin-14d, derived from the structure of Compound 9a. acs.orgnih.gov This probe, in conjunction with pull-down assays and mass spectrometry, allowed for the specific isolation of NCOA4 from cell lysates as the binding partner of Compound 9a. nih.gov This approach exemplifies the utility of custom-designed chemical probes in target deconvolution for bioactive small molecules.
Furthermore, the study of the Ncoa4-9A-NCOA4 interaction has highlighted the application of biophysical techniques to quantify and characterize protein-small molecule and protein-protein interactions. Surface Plasmon Resonance (SPR) was employed to measure the direct binding affinity between Compound 9a and a recombinant fragment of NCOA4 (NCOA4³⁸³⁻⁵²²), providing a quantitative measure of the interaction (K_D = 7.48 μM). acs.orgnih.gov Additionally, a novel enzyme-linked immunosorbent assay (ELISA) was developed to specifically monitor the disruption of the NCOA4-FTH1 interaction by Compound 9a in a dose-dependent manner. nih.govresearchgate.net These methods, along with traditional co-immunoprecipitation assays, provided a multi-faceted and robust validation of the compound's mechanism of action. acs.orgnih.gov The successful application of this combination of techniques in the study of Ncoa4-9A provides a valuable workflow for future investigations into complex protein-protein interactions and their small molecule inhibitors.
Q & A
Q. What experimental approaches are recommended to validate NCOA4-9A's mechanism in disrupting the NCOA4-FTH1 interaction?
- Methodological Answer : To confirm NCOA4-9A's mechanism, employ co-immunoprecipitation (Co-IP) assays to assess physical interaction disruption between NCOA4 and FTH1. Include controls with untreated cells and validate results using Western blotting . Structural analyses (e.g., X-ray crystallography or molecular docking) can identify binding site alterations. Mutagenesis studies targeting the NCOA4-FTH1 interface may further elucidate critical residues for interaction. Use dose-response curves to correlate inhibition with ferroptosis suppression .
Q. How should researchers determine the EC50 of NCOA4-9A in ferroptosis inhibition assays?
- Methodological Answer :
- Step 1 : Use HT22 cells treated with Erastin (a ferroptosis inducer) and varying concentrations of NCOA4-9A.
- Step 2 : Measure cell viability via assays like MTT or Calcein-AM.
- Step 3 : Generate dose-response curves and calculate EC50 using nonlinear regression (e.g., GraphPad Prism).
- Critical Parameters : Include vehicle controls, triplicate technical replicates, and validate Erastin activity in parallel. Statistical analysis (e.g., ANOVA) ensures robustness .
Q. What cell models are optimal for studying NCOA4-9A's ferroptosis-inhibitory effects?
- Methodological Answer : HT22 (murine hippocampal) cells are standard due to their sensitivity to Erastin. For translational relevance, validate findings in primary neuronal cultures or iron-overloaded models (e.g., hepatocytes). Include NCOA4-knockout cell lines as negative controls to confirm target specificity .
Advanced Research Questions
Q. How can researchers address discrepancies in reported EC50 values for NCOA4-9A across different cell lines?
- Methodological Answer :
- Factor 1 : Assess cell-specific iron metabolism (e.g., ferritin levels, iron regulatory proteins).
- Factor 2 : Standardize assay conditions (e.g., serum concentration, incubation time).
- Strategy : Perform meta-analysis of existing data using tools like PRISMA guidelines. Validate findings with orthogonal assays (e.g., lipid peroxidation measurements via BODIPY-C11 staining) .
Q. What strategies ensure reproducibility of NCOA4-9A's effects in in vivo models?
- Methodological Answer :
- Design : Use randomized, blinded studies in transgenic mice (e.g., Ncoa4⁻/⁻) to isolate target effects.
- Parameters : Monitor pharmacokinetics (e.g., plasma half-life via LC-MS) and tissue iron levels (ICP-MS).
- Documentation : Adhere to ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) for data integrity .
Q. How can multi-omics approaches elucidate NCOA4-9A's broader cellular impact beyond ferroptosis inhibition?
- Methodological Answer :
- Transcriptomics : RNA-seq to identify pathways altered by NCOA4-9A (e.g., NRF2, HIF-1α).
- Metabolomics : LC-MS profiling to detect changes in glutathione, lipid peroxides, or TCA cycle intermediates.
- Integration : Use bioinformatics tools (e.g., MetaboAnalyst, GSEA) to correlate omics datasets and prioritize mechanistic validation .
Data Analysis and Contradiction Management
Q. What statistical methods are critical for analyzing NCOA4-9A's dose-dependent effects?
- Methodological Answer :
- Primary Analysis : Nonlinear regression for EC50/IC50 calculations.
- Secondary Analysis : Student’s t-test or Mann-Whitney U test for pairwise comparisons.
- Advanced : Bayesian modeling to quantify uncertainty in low-sample-size studies. Report effect sizes (e.g., Cohen’s d) and confidence intervals .
Q. How should researchers reconcile conflicting data on NCOA4-9A's off-target effects?
- Methodological Answer :
- Step 1 : Perform kinome-wide profiling (e.g., KinomeScan) to identify off-target kinase interactions.
- Step 2 : Use CRISPR-Cas9 -generated NCOA4 KO models to isolate compound-specific effects.
- Step 3 : Cross-validate findings with orthogonal assays (e.g., thermal shift assays for target engagement) .
Experimental Design Tables
Table 1 : Key Parameters for EC50 Determination of NCOA4-9A
| Parameter | Recommendation | Reference |
|---|---|---|
| Cell Line | HT22 (Erastin-sensitive) | |
| Assay Duration | 24–48 hours | |
| Controls | Vehicle (DMSO), Erastin-only | |
| Statistical Test | Nonlinear regression (4-parameter fit) |
Table 2 : Strategies to Mitigate Data Contradictions
| Strategy | Application Example | Reference |
|---|---|---|
| Meta-analysis | PRISMA-guided synthesis of EC50 values | |
| Orthogonal Assays | BODIPY-C11 for lipid peroxidation | |
| Standardized Protocols | ALCOA+-compliant documentation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
